molecular formula C14H12N2O2 B1668679 6-(4-Aminostyryl)picolinic acid CAS No. 115453-99-1

6-(4-Aminostyryl)picolinic acid

Cat. No. B1668679
M. Wt: 240.26 g/mol
InChI Key: QASPDWZDKLUOPO-RMKNXTFCSA-N
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Description

6-(4-Aminostyryl)picolinic acid, also known as CB-7921220, is a compound with the CAS Number: 115453-99-1 . It has a molecular weight of 240.26 . It is a solid substance stored at temperatures between -80 and -20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 6-(4-Aminostyryl)picolinic acid is C14H12N2O2 . The structure of picolinic acid, a related compound, has been determined using density functional theory (DFT) employing B3LYP functional supplemented with 6–311++G (d,p) basis set .


Physical And Chemical Properties Analysis

6-(4-Aminostyryl)picolinic acid is a solid substance with a molecular weight of 240.26 . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Material Science and Chemical Synthesis .

Summary of the Application

A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed for the rapid and selective detection of picolinic acid (PIC), a key metabolite found in the amino acid tryptophan .

Methods of Application

The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM, with a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = 10) .

Results or Outcomes

The results demonstrate that this sensor has significant potential for use in the rapid and selective detection of PIC by electrochemical analysis .

2. Herbicidal Activity

Specific Scientific Field

This application is related to the field of Agricultural Chemistry .

Summary of the Application

In this study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized .

Methods of Application

The compounds were synthesized via a four-step synthetic route with good yields based on the splicing of the active fragments .

3. Coordination Chemistry

Specific Scientific Field

This application is related to the field of Coordination Chemistry .

Summary of the Application

Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .

Methods of Application

Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

Results or Outcomes

The results suggest that picolinic acid can assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

4. Antibacterial Activity

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Albicidins, which effectively target the bacterial DNA-gyrase, are lipophilic hexapeptides mostly consisting of para amino benzoic acid units and only one α-amino acid . In this study, new albicidins were designed and synthesized, containing N-atoms on each of the 5 different phenyl rings .

Methods of Application

The compounds were synthesized via a convergent synthesis strategy .

Results or Outcomes

The results suggest that these compounds have promising antibacterial activity, particularly towards Gram-positive bacteria .

5. Synthetic Auxin Herbicides

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

In this study, 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

Methods of Application

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

6. Antiviral Abilities

Specific Scientific Field

This application is related to the field of Pharmaceutical Chemistry .

Summary of the Application

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

Methods of Application

The specific methods of application are not mentioned in the source .

Results or Outcomes

The results suggest that picolinic acid has broad-spectrum antiviral abilities .

Safety And Hazards

The safety data sheet for 6-(4-Aminostyryl)picolinic acid indicates that it should be kept in a dark place, in an inert atmosphere, and stored in a freezer under -20°C . The hazard statements include H302-H315-H319-H335 .

Future Directions

While the future directions for 6-(4-Aminostyryl)picolinic acid are not explicitly mentioned in the available literature, research on picolinic acid and its derivatives continues to be of interest due to their potential applications in various fields .

properties

IUPAC Name

6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPDWZDKLUOPO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminostyryl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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